molecular formula C13H18ClNO3S B2526878 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide CAS No. 433973-64-9

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide

Cat. No.: B2526878
CAS No.: 433973-64-9
M. Wt: 303.8
InChI Key: KMQNEDMNWZKTSS-UHFFFAOYSA-N
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Description

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide is a chemical compound provided for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers exploring the properties of sulfonamide compounds may find this chemical of interest. Sulfonamides with substituted cyclohexyl groups and methoxybenzene scaffolds are frequently investigated in medicinal chemistry for their potential biological activities . For instance, structurally similar sulfonamide compounds have been synthesized and evaluated for various biological activities in research settings, demonstrating the continued research interest in this class of molecules . The specific chloro and methoxy substituents on the benzene ring may influence the compound's physicochemical properties and interaction with biological targets, making it a potential candidate for structure-activity relationship (SAR) studies in various drug discovery programs . Handle this material with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQNEDMNWZKTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonamide group can be reduced to amines under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamides.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in the Sulfonamide Core

Alkoxy Group Modifications
  • 5-Chloro-N-Cyclohexyl-2-Ethoxy-N-Methylbenzenesulfonamide (CAS 927636-80-4): Molecular Formula: C₁₅H₂₂ClNO₃S Molecular Weight: 331.9 g/mol Key Differences: Replacement of the methoxy group with ethoxy (-OCH₂CH₃) and addition of a methyl group on the sulfonamide nitrogen. Implications: Increased steric bulk from the ethoxy group and N-methylation may reduce solubility but enhance metabolic stability compared to the parent compound .
Hydroxy vs. Methoxy Substitution
  • 5-Chloro-2-Hydroxy-N-[4-(Methanesulfonyl)Phenyl]Benzamide (CAS 1262010-41-2): Molecular Formula: C₁₄H₁₂ClNO₄S Key Differences: Methoxy group replaced with a hydroxy (-OH) and a methanesulfonylphenyl carboxamide.

Sulfonamide Side-Chain Modifications

Sulfamoylphenyl Ethyl Linkers
  • 4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonamide :
    • Molecular Formula : C₁₆H₁₆ClN₂O₄S
    • Key Features : Incorporates a sulfamoylphenyl ethyl spacer between the benzamide and sulfonamide groups.
    • Biological Activity : Demonstrates anti-inflammatory effects in murine macrophage (J774A.1) models, suppressing TNF-α and IL-6 production at 10 μM .
Hydroxylamine Derivatives
  • JC-171 (5-Chloro-N-(2-[4-(Hydroxysulfamoyl)Phenyl]Ethyl)-2-Methoxybenzamide): Synthesis: Derived from chlorosulfonic acid and hydroxylamine, yielding a hydroxamic acid sulfonamide. Activity: Exhibits enhanced macrophage polarization modulation compared to non-hydroxylated analogs, attributed to improved interaction with sulfotransferases .

Heterocyclic and Aromatic Modifications

Benzoxazole Derivatives
  • 5-Chloranyl-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-Yl)Benzenesulfonamide (PDB ID 8P9): Molecular Formula: C₁₆H₁₅ClN₂O₅S Structure: Incorporates a benzoxazole ring, replacing the cyclohexyl group.
Indole-Based Analogs
  • N-[2-[5-[Chloro(Difluoro)Methoxy]-2-Methyl-1H-Indol-3-Yl]Ethyl]-5-Fluoro-2-Methoxybenzenesulfonamide :
    • Molecular Formula : C₂₀H₁₇ClF₃N₂O₄S
    • Features : Difluoromethoxy and indole substituents.
    • Properties : Enhanced blood-brain barrier penetration due to fluorinated groups and indole-mediated lipophilicity .

Biological Activity

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide has the molecular formula C13H18ClNO3SC_{13}H_{18}ClNO_3S and a molecular weight of 303.81 g/mol. The synthesis typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cyclohexylamine in solvents like dichloromethane or tetrahydrofuran, often under basic conditions such as triethylamine.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby altering cellular pathways and physiological responses.

Anti-inflammatory Activity

Research has shown that derivatives of benzenesulfonamides, including 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide, exhibit notable anti-inflammatory effects. In a study comparing various compounds, it was found that certain benzenesulfonamides demonstrated up to 82.9% edema inhibition relative to standard anti-inflammatory drugs like celecoxib . The compound's efficacy was assessed through in vivo models, revealing significant reductions in paw edema.

Cytotoxic Effects

In vitro evaluations indicated that this compound has cytotoxic properties against various cancer cell lines. The percentage growth inhibition (GI%) at a concentration of 10 µM was recorded, showing weak positive cytotoxic effects compared to the reference drug imatinib . The results suggest that while it exhibits some cytotoxicity, further modifications may enhance its efficacy.

COX-1/COX-2 Inhibition

The compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. It displayed selective inhibition towards COX-2 with a selectivity index (SI) significantly higher than that for COX-1, indicating its potential as an anti-inflammatory agent with fewer side effects associated with COX-1 inhibition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide, it is essential to compare it with similar compounds:

Compound NameCOX-1 InhibitionCOX-2 InhibitionSelectivity Index
5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamideModerateHigh>55.6
CelecoxibLowVery High>387.6
N-cyclohexyl-2-methoxybenzenesulfonamideLowModerate<10

This table illustrates that 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide possesses a favorable profile for selective COX-2 inhibition compared to other benzenesulfonamides.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anti-inflammatory Studies : A comprehensive study evaluated various benzenesulfonamide derivatives for their anti-inflammatory properties in animal models, demonstrating that modifications in the chemical structure significantly affect their efficacy .
  • Cytotoxicity Evaluation : In vitro assays conducted on multiple cancer cell lines revealed varying degrees of cytotoxicity among different derivatives, highlighting the need for structure-activity relationship (SAR) studies to optimize therapeutic potential .
  • Molecular Docking Studies : Computational studies have been performed to predict binding affinities and interactions of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide with COX enzymes, providing insights into its mechanism of action at a molecular level .

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide?

The synthesis typically involves reacting a benzenesulfonyl chloride derivative with a substituted aniline under controlled conditions. For example:

  • Step 1 : Combine 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in a polar solvent (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts .
  • Step 2 : Stir at room temperature for 1.5 hours, followed by aqueous workup and recrystallization in methanol to obtain pure crystals (yield: ~71%) .

Q. Key Parameters :

ParameterConditionSource
SolventDichloromethane
BaseTriethylamine
TemperatureRoom temperature (~25°C)
PurificationMethanol recrystallization

Q. Which analytical techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with literature data. For example, the methoxy group typically appears at δ ~3.8 ppm in 1H^1H NMR .
  • Mass Spectrometry : Confirm molecular weight (e.g., 368.84 g/mol via ESI-MS) .
  • X-ray Crystallography : Resolve crystal packing and bond angles using programs like SHELX .

Advanced Research Questions

Q. How can low synthetic yields be addressed in multi-step reactions involving sulfonamide derivatives?

  • Optimization Strategies :
    • Solvent Choice : Replace dichloromethane with DMF to improve solubility of intermediates .
    • Temperature Control : Increase reaction temperature (e.g., 70°C) for sulfonation steps to accelerate kinetics .
    • Purification : Use column chromatography (e.g., EtOAc/hexane gradients) instead of recrystallization for complex mixtures .

Case Study : A derivative achieved 65% yield after optimizing column chromatography conditions .

Q. How are crystallographic data discrepancies resolved during structure refinement?

  • Software Tools : Use SHELX for refining anisotropic displacement parameters and validating hydrogen bonding networks .
  • Validation Metrics :
    • Check RR-factor convergence (e.g., R1<0.035R_1 < 0.035) .
    • Analyze residual electron density maps for missing or disordered atoms .

Example : A triclinic crystal system (P1P1) with a=8.22A˚,b=8.94A˚a = 8.22 \, \text{Å}, \, b = 8.94 \, \text{Å}) was resolved using SHELX, achieving R1=0.035R_1 = 0.035 .

Q. What methodologies are employed to evaluate biological activity in preclinical studies?

  • Cell-Based Assays :
    • Use murine macrophage (J774A.1) or human cancer cell lines for cytotoxicity testing .
    • Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA to assess anti-inflammatory activity .
  • In Vivo Models :
    • Test pharmacokinetics in C57BL/6 mice, monitoring plasma concentrations post-administration .

Data Interpretation : Compare IC50_{50} values against reference drugs (e.g., cisplatin) to gauge potency .

Q. How are reaction mechanisms validated for sulfonamide derivatives under varying conditions?

  • Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify rate-determining steps .
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace hydrolysis pathways in acidic/basic media .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states for nucleophilic substitutions .

Q. How do structural modifications impact the compound’s bioactivity?

  • Functional Group Analysis :
    • Chloro/Methoxy Groups : Enhance lipophilicity and membrane permeability .
    • Sulfonamide Moiety : Facilitate hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
  • Case Study : Replacing cyclohexyl with a benzoxazepine group increased anti-cancer activity by 40% in vitro .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data between theoretical and experimental results?

  • Purity Check : Confirm absence of byproducts via TLC or HPLC .
  • Tautomerism : Investigate keto-enol equilibria in DMSO-d6_6 using variable-temperature NMR .
  • Referencing : Cross-validate shifts with databases (e.g., PubChem) or synthesized analogs .

Q. What strategies mitigate anisotropic displacement errors in X-ray structures?

  • Data Collection : Use high-resolution synchrotron radiation (<1.0 Å) to reduce noise .
  • Refinement : Apply restraints to thermal parameters of light atoms (e.g., hydrogen) in SHELXL .

Q. How to address inconsistencies in biological assay reproducibility?

  • Standardization :
    • Use identical cell passage numbers and serum batches .
    • Validate assays with positive controls (e.g., dexamethasone for inflammation studies) .
  • Statistical Analysis : Apply ANOVA to identify batch effects or outlier data points .

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